molecular formula C11H17Cl2N3O B1442651 [(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride CAS No. 1189861-11-7

[(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride

Cat. No. B1442651
M. Wt: 278.18 g/mol
InChI Key: DEUPVPSYTSJBAC-UHFFFAOYSA-N
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Description

The compound “(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can be analyzed based on their InChI codes . For example, the InChI code for a related compound, (1-Methyl-1H-imidazol-2-yl)methanamine, is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3,6H,4H2,1H3 .

Scientific Research Applications

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a key component in many functional molecules and is used in a variety of everyday applications . Here are some fields where imidazole and its derivatives are commonly used:

  • Pharmaceuticals and Agrochemicals : Imidazole has traditional applications in pharmaceuticals and agrochemicals . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

  • Dyes for Solar Cells and Other Optical Applications : Imidazole is being deployed in emerging research into dyes for solar cells and other optical applications .

  • Functional Materials : Imidazole is used in the development of functional materials .

  • Catalysis : Imidazole is used in catalysis .

  • Synthesis of Other Compounds : Imidazole is an important synthon in the development of new drugs . For example, it was found that heating certain compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .

  • Anticancer Agents : Some imidazole derivatives have shown potent antiproliferative activity in cancer cell lines .

Safety And Hazards

The safety and hazards associated with imidazole derivatives can vary widely depending on the specific compound . For example, (1H-Imidazol-2-ylmethyl)methylamine dihydrochloride has hazard statements H315 - H319 - H335 .

properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10;;/h3-7,12H,2,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEUPVPSYTSJBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCC2=CC=CO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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